REACTION_CXSMILES
|
[OH-].[Li+].[Br:3][C:4]1[N:5]=[CH:6][C:7]([NH:10][C:11](=[O:18])[CH2:12][CH2:13][C:14]([O:16]C)=[O:15])=[N:8][CH:9]=1>O1CCCC1.O.[Na]>[Br:3][C:4]1[N:5]=[CH:6][C:7]([NH:10][C:11](=[O:18])[CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[N:8][CH:9]=1 |f:0.1,^1:24|
|
Name
|
|
Quantity
|
0.058 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
methyl 4-[(5-bromopyrazin-2-yl)amino]-4-oxo-butanoate
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
BrC=1N=CC(=NC1)NC(CCC(=O)OC)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Na]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
ADDITION
|
Details
|
The aqueous phase was acidified by addition of aqueous hydrochloric acid (concentrated)
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The combined organic layer was dried on magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N=CC(=NC1)NC(CCC(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.343 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |